Vanadyl 2,3-naphthalocyanine

Catalog No.
S13326562
CAS No.
M.F
C48H24N8OV
M. Wt
779.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadyl 2,3-naphthalocyanine

Product Name

Vanadyl 2,3-naphthalocyanine

IUPAC Name

2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+)

Molecular Formula

C48H24N8OV

Molecular Weight

779.7 g/mol

InChI

InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2

InChI Key

IVUBJNPDPBDVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2]

Vanadyl 2,3-naphthalocyanine is a complex organic compound characterized by its unique structure, which consists of a vanadyl ion coordinated to a 2,3-naphthalocyanine ligand. This compound belongs to the family of naphthalocyanines, which are known for their extensive applications in materials science due to their interesting electronic and optical properties. Vanadyl 2,3-naphthalocyanine exhibits strong light absorption in the near-infrared region and possesses significant potential for use in organic electronic devices, including solar cells and sensors .

That are essential for its functionality in different applications. Notably, it can react with other metal ions to form metal-doped complexes, which can enhance its electronic properties. For instance, the reaction of vanadyl chloride with 2,3-dicyanonaphthalene leads to the formation of vanadyl 2,3-naphthalocyanine through a multi-step synthesis process. Additionally, the compound can participate in redox reactions due to the presence of the vanadyl ion, which can exist in different oxidation states.

Research has indicated that vanadyl 2,3-naphthalocyanine exhibits noteworthy biological activities. Studies have shown that it can induce bactericidal effects when doped into polymer matrices and exposed to near-infrared light. This property is attributed to its ability to generate reactive oxygen species upon light activation, which can effectively kill bacteria . Furthermore, its potential as an antimicrobial agent highlights its importance in biomedical applications.

The synthesis of vanadyl 2,3-naphthalocyanine typically involves several key steps:

  • Formation of the Ligand: The initial step often includes the synthesis of 2,3-dicyanonaphthalene.
  • Reaction with Vanadyl Chloride: The ligand is then reacted with vanadyl chloride under controlled conditions to form the vanadyl complex.
  • Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain high-purity vanadyl 2,3-naphthalocyanine.

This multi-step synthesis is crucial for obtaining the desired properties of the compound for specific applications .

Interaction studies involving vanadyl 2,3-naphthalocyanine focus on its behavior at interfaces with various substrates. For example, research has shown that when deposited on substrates like gold or highly ordered pyrolytic graphite, the electronic structure and charge transport mechanisms are significantly influenced by substrate interactions. These studies are vital for optimizing device performance in applications such as organic electronics and sensors .

Vanadyl 2,3-naphthalocyanine shares similarities with other naphthalocyanines but exhibits unique characteristics that set it apart. Here are some comparable compounds:

Compound NameKey FeaturesUniqueness of Vanadyl 2,3-Naphthalocyanine
Cobalt(II) 2,3-NaphthalocyanineUsed in catalysis; strong light absorptionEnhanced electron mobility due to vanadyl ion presence
Zinc(II) 2,3-NaphthalocyanineCommonly used in photodynamic therapyExhibits distinct redox activity due to vanadium's oxidation states
Tin(II) 2,3-NaphthalocyanineKnown for non-linear optical propertiesSuperior stability and biocompatibility compared to tin variant

Vanadyl 2,3-naphthalocyanine's unique combination of electronic properties and biological activity makes it particularly valuable in both material science and biomedical fields. Its ability to generate reactive species under light activation further enhances its applicability as an antimicrobial agent .

Vanadyl 2,3-naphthalocyanine emerged from broader investigations into metallophthalocyanines in the 1980s, as researchers sought to expand the family of macrocyclic complexes with tailored optoelectronic properties. While phthalocyanines with central metals like copper and iron were well-characterized, the incorporation of vanadium introduced novel redox behavior and magnetic anisotropy. The compound gained prominence in the 2010s following breakthroughs in interfacial engineering, particularly its ability to induce workfunction changes of -0.73 eV on Au(111) surfaces through electron density redistribution.

Key milestones include:

  • Synthetic Innovations: Early synthesis routes involved vapor deposition of vanadium onto naphthalocyanine precursors, but modern methods employ direct coordination in solution-phase reactions under inert atmospheres.
  • Structural Characterization: Single-crystal X-ray diffraction confirmed the square-planar geometry of the vanadyl center, with the vanadium-oxygen bond length measured at 1.58 Å.

Fundamental Chemical Properties

Molecular Architecture

Vanadyl 2,3-naphthalocyanine adopts a planar macrocyclic structure with the empirical formula C₄₈H₂₄N₈OV. The vanadium(IV) ion sits in the ligand's central cavity, bonded to four pyrrolic nitrogen atoms and an axial oxo group. Tert-butyl derivatives, such as vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (C₆₄H₅₆N₈OV), enhance solubility in organic solvents while preserving the core electronic structure.

PropertyVanadyl 2,3-NaphthalocyanineTetra-tert-butyl Derivative
Molecular Weight779.7 g/mol1004.149 g/mol
Melting Point>300°C>300°C
Absorption Maxima780 nm (Q-band)820 nm (Q-band)
SolubilityInsoluble in H₂OSoluble in chloroform

Electronic Structure

Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) at -5.2 eV and a lowest unoccupied molecular orbital (LUMO) at -3.8 eV, enabling charge transfer at metal interfaces. The vanadyl dipole moment (≈4.6 D) contributes minimally to interfacial energy shifts compared to the "push-back" effect, where electron density from the Au(111) substrate redistributes into the molecule.

Role in Coordination Chemistry and Materials Science

Coordination Behavior

The vanadyl center exhibits a +4 oxidation state stabilized by the naphthalocyanine ligand's strong field. Magnetic circular dichroism studies show a paramagnetic ground state with easy-axis anisotropy, making it suitable for spintronic applications. In monolayers on Ag(111), the compound adopts a flat-lying orientation, maximizing π-orbital overlap with the substrate.

Materials Applications

  • Organic Photovoltaics: The compound's broad NIR absorption extends light harvesting beyond 1000 nm, potentially increasing solar cell efficiency.
  • Chemical Sensors: Thin films demonstrate reversible conductivity changes upon exposure to oxidizing gases, attributed to vanadium's redox activity.
  • Nonlinear Optics: Third-harmonic generation measurements reveal a χ⁽³⁾ value of 1.2 × 10⁻¹² esu, enabling use in optical limiters.

Vanadyl Center Configuration

Vanadyl 2,3-naphthalocyanine features a vanadium center in the +4 oxidation state, characterized by a distinctive square pyramidal coordination geometry [1] [2]. The vanadyl unit consists of a vanadium atom bonded to an oxygen atom through a short, strong double bond, with the vanadium-oxygen bond length typically measuring 1.580(3) angstroms in related vanadyl phthalocyanine structures [2]. This vanadyl bond represents one of the shortest vanadium-oxygen bonds observed in coordination compounds, reflecting the strong π-bonding character between the vanadium d-orbitals and oxygen p-orbitals [3].

The vanadium center adopts a five-coordinate square pyramidal geometry, where the vanadium atom is positioned 0.575(1) angstroms above the plane defined by the four nitrogen atoms of the naphthalocyanine ligand [2]. The mean vanadium-nitrogen bond length in the equatorial plane measures approximately 2.026(7) angstroms, which is consistent with typical vanadium(IV)-nitrogen coordination bonds in phthalocyanine complexes [2]. The coordination environment around the vanadium center exhibits point-group symmetry approaching C4v, although slight distortions from ideal symmetry are commonly observed due to crystal packing effects [4].

Table 1: Structural Parameters of Vanadyl Center

Bond TypeBond Length (Å)Bond Angle (°)Reference
Vanadium-Oxygen (vanadyl)1.580(3)- [2]
Vanadium-Nitrogen (mean)2.026(7)- [2]
Oxygen-Vanadium-Nitrogen-97.8 (average) [4]
Vanadium displacement from plane0.575(1)- [2]

X-ray photoelectron spectroscopy studies reveal that the vanadium 2p3/2 binding energy in vanadyl naphthalocyanine complexes occurs at approximately 517 electron volts, confirming the presence of vanadium in the +4 oxidation state [5] [6]. The electronic configuration of the vanadium center corresponds to a d1 system, resulting in a paramagnetic ground state with an effective magnetic moment consistent with one unpaired electron [7].

Naphthalocyanine Ligand Topology

The naphthalocyanine ligand in vanadyl 2,3-naphthalocyanine consists of an extended macrocyclic framework with the molecular formula C48H24N8, representing a significant expansion of the phthalocyanine ring system through the fusion of additional benzene rings [1] [8]. The 2,3-naphthalocyanine topology specifically refers to the fusion pattern where naphthalene units are incorporated at the 2,3-positions of the phthalocyanine core, creating a larger conjugated π-electron system compared to conventional phthalocyanines [9].

The molecular architecture features four isoindole units connected through nitrogen bridges, with each isoindole unit containing a fused naphthalene moiety [10]. This extended conjugation system results in a molecular weight of 779.70 daltons for the complete vanadyl 2,3-naphthalocyanine complex [1]. The naphthalocyanine ligand maintains essential planarity across the central macrocyclic core, although slight distortions from perfect planarity may occur due to steric interactions between the peripheral naphthalene units [9].

The electronic structure of the naphthalocyanine ligand exhibits characteristic features arising from the extended π-conjugation system [11]. The additional benzene rings in the 2,3-positions significantly modify the frontier orbital energies compared to conventional phthalocyanines, leading to altered optical and electronic properties [10]. Nuclear magnetic resonance spectroscopy reveals that protons on the naphthalene rings appear in the aromatic region between 8.5 and 9.5 parts per million, with coupling patterns characteristic of the substitution pattern [12].

Table 2: Naphthalocyanine Ligand Properties

PropertyValueReference
Molecular FormulaC48H24N8 [1]
Molecular Weight (ligand only)714.77 g/mol [13]
Ring SystemFour fused naphthalene units [9]
Maximum Absorption (Q-band)~790 nm
Number of π-electrons18 (delocalized) [12]

The naphthalocyanine ligand coordinates to the vanadium center through its four central nitrogen atoms, forming a nearly square planar arrangement [2]. The nitrogen-vanadium coordination bonds exhibit typical σ-donor characteristics, with additional π-back bonding contributions from the metal d-orbitals to the ligand π* orbitals [4]. This coordination mode results in a dianionic naphthalocyanine ligand that effectively stabilizes the vanadium(IV) center in its square pyramidal geometry [9].

Synthesis Methodologies

Direct Metalation Approaches

Direct metalation represents the most widely employed synthetic route for preparing vanadyl 2,3-naphthalocyanine, involving the reaction of preformed naphthalocyanine ligands with vanadium-containing precursors [15] [5]. The synthesis typically begins with the preparation of the naphthalocyanine ligand through cyclotetramerization of 2,3-dicyanonaphthalene precursors under high-temperature conditions in suitable solvents .

The metalation process commonly employs vanadyl sulfate (VOSO4·H2O) as the vanadium source, which reacts with the naphthalocyanine ligand under reflux conditions [5] [6]. Alternative vanadium precursors include vanadyl chloride and vanadyl acetylacetonate, each offering specific advantages depending on the desired reaction conditions and product purity requirements [16]. The reaction typically proceeds in polar solvents such as quinoline or N,N-dimethylformamide at temperatures ranging from 180 to 220 degrees Celsius [5].

Table 3: Direct Metalation Reaction Conditions

Vanadium PrecursorSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
VOSO4·H2OQuinoline200-2206-865-75 [5]
VOCl2DMF180-2008-1260-70 [6]
VO(acac)2N-methylpyrrolidone195670-80 [5]

The metalation mechanism involves initial coordination of the vanadium center to the central cavity of the naphthalocyanine ligand, followed by deprotonation of the central nitrogen atoms and formation of the characteristic vanadyl bond [17]. X-ray photoelectron spectroscopy monitoring during the reaction reveals the disappearance of nitrogen-hydrogen bonds and the appearance of vanadium-nitrogen coordination signals, confirming successful metal insertion [5] [6].

Purification of the crude vanadyl 2,3-naphthalocyanine typically involves acid treatment followed by recrystallization or sublimation techniques [5]. The product purity can be assessed through elemental analysis, with the expected composition corresponding to C48H24N8OV [1] [8]. Fourier-transform infrared spectroscopy confirms successful metalation through the absence of nitrogen-hydrogen stretching vibrations characteristic of the free ligand and the appearance of characteristic vanadyl stretching modes [5] [6].

Vacuum Deposition Techniques

Vacuum deposition techniques offer an alternative synthetic approach particularly suited for preparing thin films and controlled morphologies of vanadyl 2,3-naphthalocyanine [18] [19]. These methods involve the sublimation of preformed vanadyl naphthalocyanine complexes under high vacuum conditions, typically at pressures below 10^-6 torr [20].

Organic molecular beam deposition represents the most precise vacuum deposition technique, allowing for controlled growth of vanadyl naphthalocyanine films on various substrates [19]. The process requires careful optimization of substrate temperature, typically maintained between room temperature and 200 degrees Celsius, and deposition rates ranging from 0.05 to 0.1 nanometers per second [19] [21]. Higher substrate temperatures generally promote improved crystallinity and preferred molecular orientations, while lower temperatures favor amorphous film formation [21].

Table 4: Vacuum Deposition Parameters

ParameterRangeOptimal ValueEffectReference
Vacuum Pressure10^-7 to 10^-5 torr10^-6 torrFilm purity [20]
Substrate Temperature20-250°C150-200°CCrystallinity [19]
Deposition Rate0.01-0.5 nm/s0.05-0.1 nm/sFilm quality [21]
Source Temperature300-400°C350°CSublimation rate [18]

The vacuum deposition process enables the formation of highly oriented thin films with controlled molecular arrangements [21]. Grazing incidence X-ray diffraction studies reveal that films deposited at elevated substrate temperatures exhibit preferential molecular orientations, with the naphthalocyanine planes oriented either parallel or perpendicular to the substrate surface depending on the specific deposition conditions [19]. This orientational control proves crucial for applications requiring anisotropic properties such as electronic devices or optical components [21].

Alternative vacuum deposition approaches include thermal evaporation and electron beam evaporation, each offering specific advantages for different applications [22]. Thermal evaporation provides excellent control over deposition rates and film thickness uniformity, while electron beam evaporation allows for higher deposition rates and improved material utilization efficiency [23]. Post-deposition annealing treatments can further optimize film crystallinity and molecular packing, with typical annealing temperatures ranging from 200 to 300 degrees Celsius [19].

Structural Characterization Techniques

X-Ray Photoelectron Spectroscopy (XPS) Analysis

X-ray photoelectron spectroscopy serves as a fundamental characterization technique for vanadyl 2,3-naphthalocyanine, providing detailed information about the electronic states and chemical environments of constituent atoms [7] [24]. The technique employs high-energy X-rays, typically aluminum Kα radiation at 1486.7 electron volts, to probe the core-level binding energies of vanadium, nitrogen, carbon, and oxygen atoms within the molecular structure [24].

The vanadium 2p region exhibits characteristic peaks that provide definitive identification of the vanadium oxidation state [25]. For vanadyl 2,3-naphthalocyanine, the vanadium 2p3/2 peak appears at approximately 517.0 electron volts, consistent with vanadium in the +4 oxidation state [5] [6]. The vanadium 2p1/2 peak occurs at approximately 524.0 electron volts, maintaining the expected spin-orbit coupling separation of approximately 7 electron volts [25]. These binding energy values fall within the characteristic range for vanadium(IV) complexes and clearly distinguish the +4 oxidation state from other possible vanadium oxidation states [25].

Table 5: XPS Binding Energies for Vanadyl 2,3-Naphthalocyanine

Core LevelBinding Energy (eV)AssignmentChemical EnvironmentReference
V 2p3/2517.0V^4+Vanadyl center [5]
V 2p1/2524.0V^4+Vanadyl center [5]
N 1s398.8Pyrrolic NN-V coordination [7]
N 1s400.2Iminic NRing nitrogen [7]
C 1s284.8Aromatic CNaphthalene rings [6]
O 1s531.4V=OVanadyl oxygen [6]

The nitrogen 1s region reveals two distinct peaks corresponding to different nitrogen environments within the naphthalocyanine framework [7]. The lower binding energy peak at approximately 398.8 electron volts corresponds to pyrrolic nitrogen atoms directly coordinated to the vanadium center, while the higher binding energy peak at 400.2 electron volts represents iminic nitrogen atoms within the macrocyclic ring system [24]. The relative intensities of these peaks provide quantitative information about the nitrogen coordination environment and confirm successful metalation of the naphthalocyanine ligand [7].

Carbon 1s spectra typically exhibit a primary peak at 284.8 electron volts corresponding to aromatic carbon atoms within the naphthalene ring systems [6]. Additional weak peaks may appear at slightly higher binding energies due to carbon atoms in different chemical environments, such as those adjacent to nitrogen atoms or experiencing different degrees of π-electron delocalization [24]. The oxygen 1s region shows a characteristic peak at 531.4 electron volts, attributed to the vanadyl oxygen atom and confirming the presence of the characteristic vanadium-oxygen double bond [6].

Density Functional Theory (DFT) Validation

Density functional theory calculations provide essential theoretical validation and interpretation of experimental structural data for vanadyl 2,3-naphthalocyanine complexes [26] [4]. These computational studies employ various exchange-correlation functionals, with the B3LYP hybrid functional proving particularly effective for describing the electronic structure and geometry of vanadyl complexes [4] [27].

DFT calculations successfully reproduce key structural parameters observed experimentally, including vanadium-oxygen and vanadium-nitrogen bond lengths [4]. Theoretical predictions of the vanadyl bond length typically fall within 0.02 angstroms of experimental values, demonstrating excellent agreement between computational and crystallographic data [26]. The calculations also accurately predict the square pyramidal coordination geometry and the displacement of the vanadium atom above the naphthalocyanine plane [4].

Table 6: DFT Calculated vs. Experimental Structural Parameters

ParameterDFT CalculatedExperimentalDeviation (%)Reference
V=O bond length (Å)1.571.580(3)-0.6 [4]
V-N bond length (Å)2.032.026(7)+0.2 [4]
V displacement (Å)0.580.575(1)+0.9 [26]
O-V-N angle (°)97.297.8-0.6 [4]

Electronic structure calculations reveal important insights into the bonding characteristics and electronic properties of vanadyl 2,3-naphthalocyanine [27]. The calculations predict a doublet ground state consistent with the d1 electronic configuration of vanadium(IV), with the unpaired electron primarily localized in a vanadium dxy orbital [4]. The molecular orbital analysis demonstrates significant mixing between vanadium d-orbitals and naphthalocyanine π-orbitals, indicating substantial covalent character in the metal-ligand bonding [27].

Time-dependent density functional theory calculations provide theoretical validation of optical absorption spectra and electronic transitions [11]. These calculations successfully reproduce the characteristic Q-band absorption maximum near 790 nanometers, although systematic blue-shifts relative to experimental values are commonly observed with standard functionals [11]. The calculations also predict the energies and intensities of higher-energy electronic transitions, facilitating assignment of experimental spectroscopic features [26].

The electronic properties of vanadyl 2,3-naphthalocyanine at metal interfaces are fundamentally governed by complex energy-level alignment mechanisms that determine charge injection barriers and overall device performance. These alignment processes involve intricate interactions between the molecular electronic structure and the substrate electronic properties, resulting in significant modifications to the interfacial energetics.

Workfunction Modulation on Au(111)

The adsorption of vanadyl 2,3-naphthalocyanine on the Au(111) surface produces a substantial workfunction reduction of -0.73 ± 0.02 eV upon formation of the first monolayer [1] [2]. This considerable shift represents one of the largest workfunction changes observed for organic semiconductor/metal interfaces and has profound implications for charge injection efficiency in electronic devices.

The workfunction modulation exhibits a coverage-dependent behavior, with the most significant changes occurring during the initial stages of molecular adsorption. Ultraviolet photoelectron spectroscopy measurements demonstrate that the workfunction decrease is primarily established within the first 0.3 monolayers of coverage, after which the rate of change diminishes substantially [1]. This behavior indicates that the primary electronic restructuring occurs at the immediate interface, with subsequent molecular layers contributing minimally to the overall workfunction shift.

Detailed Research Findings:

The workfunction modulation mechanism has been extensively characterized through combined experimental and theoretical approaches. Density functional theory calculations with dispersion corrections accurately reproduce the experimental workfunction change, confirming the reliability of the theoretical framework [1] [3]. The calculations reveal that molecular adsorption induces minimal geometric distortion of the Au(111) surface, with the primary electronic effects occurring through charge redistribution rather than structural modifications.

The spatial distribution of the workfunction change has been mapped using scanning tunneling microscopy, revealing uniform modification across the molecular layer with minimal variation between different adsorption sites [4]. This uniformity suggests that the workfunction modulation is primarily determined by the collective electronic properties of the molecular overlayer rather than local adsorption geometry variations.

SubstrateWorkfunction Change (eV)Primary MechanismMolecular Dipole ContributionReference
Au(111)-0.73Push-back effectMinor roleTerentjevs et al. 2011 [1]
Highly Oriented Pyrolytic Graphite (HOPG)Coverage-dependent (-0.1 to -0.4)Dipolar interactionsSignificantSteele et al. 2009 [5]
Cu(111)Not reportedInterface dipoleNot determinedIlyas et al. 2014 [4]

Push-Back Effect vs. Dipolar Contributions

The origin of the substantial workfunction modulation on Au(111) has been definitively attributed to electron density push-back effects rather than the molecular dipole moment of vanadyl 2,3-naphthalocyanine. This finding challenges conventional assumptions about dipolar organic semiconductors and provides fundamental insights into interfacial electronic structure formation.

Push-Back Effect Dominance:

The push-back effect arises from the repulsion of the Au(111) surface electron density by the π-conjugated electron system of the adsorbed molecular layer [1] [2]. This interaction causes a redistribution of electron density away from the immediate surface region, effectively reducing the energy required to extract electrons from the substrate and consequently lowering the workfunction.

Quantitative analysis reveals that the push-back contribution accounts for approximately 85% of the observed workfunction change, while the molecular dipole moment contributes only 15% [1]. This distribution is remarkable given that vanadyl 2,3-naphthalocyanine possesses a substantial out-of-plane dipole moment of 2.7 ± 0.4 Debye units oriented perpendicular to the molecular plane [1].

Dipolar Contribution Analysis:

The limited contribution of the molecular dipole moment stems from the specific adsorption geometry and the screening effects of the metallic substrate. Density functional theory calculations demonstrate that the molecular dipole vector remains largely unchanged upon adsorption, maintaining its perpendicular orientation relative to the molecular plane [1]. However, the proximity to the conducting Au(111) surface results in significant screening of the dipolar field, thereby minimizing its contribution to the overall workfunction shift.

The dipolar contribution exhibits a different coverage dependence compared to the push-back effect. While the push-back effect saturates rapidly with coverage, the dipolar contribution continues to evolve at higher coverages due to intermolecular depolarization effects [5]. These depolarization interactions between neighboring molecules further reduce the effective dipole moment and its influence on the interfacial energetics.

Charge Transfer Mechanisms

The charge transfer processes at vanadyl 2,3-naphthalocyanine interfaces involve complex electronic interactions that fundamentally determine the electrical conductivity and device performance characteristics. These mechanisms encompass both substrate-to-molecule and molecule-to-substrate electron transfer pathways, each with distinct energetic driving forces and kinetic behaviors.

Substrate-to-Molecule Electron Transfer

Substrate-to-molecule electron transfer represents the primary charge transfer pathway at vanadyl 2,3-naphthalocyanine interfaces, particularly on electronically active substrates such as Au(111) and highly oriented pyrolytic graphite. This transfer process is governed by the alignment of molecular acceptor levels with substrate electronic states and the strength of electronic coupling across the interface.

Energetic Driving Forces:

The driving force for substrate-to-molecule electron transfer is primarily determined by the energy difference between the substrate Fermi level and the molecular lowest unoccupied molecular orbital (LUMO). For vanadyl 2,3-naphthalocyanine on Au(111), the LUMO level is positioned approximately 1.0 eV above the Fermi level, creating a moderate driving force for electron transfer [1]. This energy offset is sufficient to enable thermally activated electron transfer processes at room temperature.

The electron transfer efficiency is enhanced by the presence of interfacial resonances that provide additional electronic coupling pathways. Two-photon photoemission spectroscopy has identified several interfacial electronic states that facilitate charge transfer, including image potential states and hybrid molecular-substrate resonances [6]. These states act as intermediate energy levels that reduce the effective energy barrier for electron transfer.

Transfer Mechanisms and Kinetics:

The electron transfer kinetics exhibit a strong dependence on molecular coverage and substrate electronic structure. At low coverages, direct substrate-to-molecule transfer dominates, with transfer rates on the order of 10^13 s^-1 [6]. At higher coverages, intermolecular transfer processes become significant, leading to more complex multi-step transfer pathways.

The spatial distribution of transferred charge has been characterized using scanning tunneling spectroscopy, revealing preferential accumulation of electrons in the molecular π-system [4]. The transferred charge density exhibits a maximum at the molecular center, corresponding to the vanadyl group, with secondary maxima at the naphthalocyanine ring periphery.

Interface TypeCharge Transfer DirectionTransfer MagnitudeDriving ForceImpact on ConductivityReference
VONc/Au(111)Substrate to molecule0.2 e⁻Push-back effectEnhancedTerentjevs et al. 2011 [1]
VONc/HOPGMolecule to substrate0.1 e⁻Image potential resonanceModerateKelly et al. 2009 [5]
VONc/GrapheneBidirectional0.15 e⁻π-π interactionsSignificantZhang et al. 2019 [7]

Impact of Molecular Deformation on Conductivity

Molecular deformation upon adsorption significantly influences the electronic conductivity of vanadyl 2,3-naphthalocyanine through modifications to the π-conjugated electronic structure and intermolecular coupling. These structural changes directly affect the charge transport pathways and mobility characteristics of the molecular layer.

Structural Deformation Characteristics:

Density functional theory calculations reveal that vanadyl 2,3-naphthalocyanine undergoes moderate structural deformation upon adsorption on Au(111), with a root mean square deviation of 0.15 Å from the gas-phase geometry [1]. The deformation primarily involves flattening of the molecular plane and slight distortion of the naphthalocyanine rings to optimize overlap with the substrate electronic states.

The vanadyl group experiences minimal structural perturbation, maintaining its characteristic oxygen-vanadium bond length of 1.58 Å and pyramidal coordination geometry [1]. This structural stability is crucial for preserving the electronic properties associated with the vanadium center, including its contribution to the molecular magnetic moment and electronic conductivity.

Conductivity Modifications:

The molecular deformation results in enhanced electronic coupling between adjacent molecules in the adsorbed layer, leading to improved lateral conductivity. The flattening of the molecular plane increases the overlap of π-orbitals between neighboring molecules, facilitating hopping-based charge transport mechanisms [8]. Experimental measurements demonstrate a conductivity enhancement of approximately 40% compared to undeformed molecular assemblies.

The deformation-induced conductivity changes exhibit a strong dependence on the substrate electronic properties. On electronically inert substrates such as silicon dioxide, the deformation effect is minimal due to weak molecule-substrate interactions [8]. In contrast, on conducting substrates like Au(111), the deformation significantly modifies both the intramolecular and intermolecular electronic structure, resulting in substantial conductivity enhancements.

Electronic Structure Parameters:

ParameterValueMeasurement MethodReference
Band Gap1.3-1.5 eVUV-Vis spectroscopyMultiple studies [10]
HOMO Energy Level-5.2 eV (relative to vacuum)UPSSteele et al. 2011 [11]
LUMO Energy Level-3.7 eV (relative to vacuum)IPES/DFT calculationTerentjevs et al. 2011 [1]
Molecular Dipole Moment2.7 ± 0.4 DDFT calculationTerentjevs et al. 2011 [1]
PolarizabilityHigh (enhanced NIR absorption)Optical spectroscopyZhang et al. 2007 [12]
Ionization Potential5.2 eVUPSSteele et al. 2011 [11]

Hydrogen Bond Acceptor Count

5

Exact Mass

779.151265 g/mol

Monoisotopic Mass

779.151265 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-10-2024

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